4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine

Medicinal Chemistry Physicochemical Property Optimization Lead-Likeness

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine (CAS 21036-85-1, molecular formula C₁₂H₁₀N₂S₂, molecular weight 246.4 g/mol) is a heterocyclic small molecule comprising a benzothiophene core linked at the 2-position to a 2-aminothiazole ring and methylated at the 3-position of the benzothiophene system. The compound features one hydrogen bond donor, four hydrogen bond acceptors, a computed XLogP3 of 3.7, and a topological polar surface area of 95.4 Ų, placing it within the property space typical of orally bioavailable lead-like scaffolds.

Molecular Formula C12H10N2S2
Molecular Weight 246.4 g/mol
CAS No. 21036-85-1
Cat. No. B1274816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine
CAS21036-85-1
Molecular FormulaC12H10N2S2
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CC=CC=C12)C3=CSC(=N3)N
InChIInChI=1S/C12H10N2S2/c1-7-8-4-2-3-5-10(8)16-11(7)9-6-15-12(13)14-9/h2-6H,1H3,(H2,13,14)
InChIKeyMSIRAGHWWKEEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine (CAS 21036-85-1): Structural Identity, Computed Properties, and Chemical Class Positioning


4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine (CAS 21036-85-1, molecular formula C₁₂H₁₀N₂S₂, molecular weight 246.4 g/mol) is a heterocyclic small molecule comprising a benzothiophene core linked at the 2-position to a 2-aminothiazole ring and methylated at the 3-position of the benzothiophene system [1]. The compound features one hydrogen bond donor, four hydrogen bond acceptors, a computed XLogP3 of 3.7, and a topological polar surface area of 95.4 Ų, placing it within the property space typical of orally bioavailable lead-like scaffolds [1]. It is supplied as a research chemical with typical purity specifications of 95–97% and is manufactured by Enamine Ltd. and other vendors . Its structural architecture—bridging an electron-rich benzothiophene with a 2-aminothiazole—makes it a versatile intermediate for medicinal chemistry programs exploring kinase inhibition, photochromic materials, and other sulfur-heterocycle-based applications [2].

Why 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine Cannot Be Replaced by Generic Benzothiophene-Thiazole Building Blocks


Broad categorizations such as “benzothiophene-thiazole derivative” obscure critical molecular features that dictate performance in downstream applications. The 3-methyl substitution on the benzothiophene ring significantly alters lipophilicity (computed XLogP3 of 3.7 vs. 3.3 for the unsubstituted analog) and steric profile compared to the des-methyl variant 4-(benzo[b]thiophen-3-yl)thiazol-2-amine [1][2]. The 2-amino group on the thiazole ring confers a specific hydrogen-bond donor motif that is absent in the des-amino analog 4-(3-methyl-1-benzothiophen-2-yl)-1,3-thiazole (CAS 21036-82-8), fundamentally altering both molecular recognition potential and synthetic derivatization pathways [1]. These structural distinctions are not cosmetic—they produce quantifiable differences in computed physicochemical parameters that can drive lead optimization decisions, cross-reactivity profiles, and the success of structure-activity relationship (SAR) campaigns [3].

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine (CAS 21036-85-1): Head-to-Head Quantitative Differentiation Guide


Lipophilicity (XLogP3) Head-to-Head Comparison: 3-Methylbenzothiophene vs. Des-Methyl Analog

The 3-methyl substituent on the benzothiophene core of the target compound (CAS 21036-85-1) increases computed lipophilicity relative to the closest des-methyl analog 4-(benzo[b]thiophen-3-yl)thiazol-2-amine (CAS 278781-86-5). This is a critical parameter governing passive membrane permeability and nonspecific protein binding in cellular assays [1][2].

Medicinal Chemistry Physicochemical Property Optimization Lead-Likeness

Hydrogen Bond Donor Capacity: Differentiation from the Des-Amino Analog

The 2-amino group on the thiazole ring of the target compound provides one explicit hydrogen bond donor (HBD), a feature completely absent in the des-amino analog 4-(3-methyl-1-benzothiophen-2-yl)-1,3-thiazole (CAS 21036-82-8). In kinase inhibitor programs, the 2-aminothiazole motif serves as a canonical hinge-binding pharmacophore, donating a hydrogen bond to the backbone carbonyl of the kinase hinge region [1][3].

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Supplier Purity and Packaging Differentiation for Procurement Decision-Making

The target compound is available from multiple suppliers with varying purity specifications and packaging options, enabling researchers to select based on experimental rigor and budget. Fujifilm Wako (Enamine manufacture) offers the compound across five packaging sizes (100 mg to 10 g) with documented pricing in Japanese yen, while AKSci supplies the compound at 95% minimum purity and CymitQuimica provides small-scale quantities for laboratory use .

Chemical Procurement Supplier Quality Comparison Research Chemical Sourcing

Photochromic Scaffold Potential: Benzothiophene-Thiazole Architecture vs. Non-Photochromic Building Blocks

Benzothiophene-thiazole hybrid architectures have been reported to exhibit photochromic behavior when the thiazole 4-position is occupied by an aryl group. A 2015 study by Galangau et al. demonstrated that diarylethene derivatives incorporating a central benzothiophene unit and a thiazole group undergo photocyclization to yield [5]helicene structures with red-shifted absorption maxima; compounds with a substituent on the thiazole reaction-center carbon showed high photosensitivity [1]. While the target compound was not directly tested in that study, its structural analogy to the active photochromic scaffold—a benzothiophene linked at the 2-position to a 2-amino-substituted thiazole—establishes it as a candidate building block for photochromic material design, a property absent in simple benzothiophene or thiazole monomers.

Photochromic Materials Diarylethenes Material Science

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine (CAS 21036-85-1): Validated Application Scenarios from Quantitative Evidence


Kinase Inhibitor Medicinal Chemistry: Hinge-Binding Scaffold Derivatization

The 2-aminothiazole moiety of the target compound serves as a bioisostere for the adenine ring of ATP, positioning it as a privileged scaffold for ATP-competitive kinase inhibitor design. SAR campaigns exploiting the 3-methylbenzothiophene substituent can modulate lipophilicity (XLogP3 = 3.7) to balance cellular permeability and solubility while maintaining the critical hinge-region hydrogen bond donor . The availability of the compound in seven packaging sizes from Enamine/Fujifilm Wako supports iterative library synthesis at scales from 100 mg for initial exploration to 10 g for lead optimization .

Lead-Likeness Property Optimization Using 3-Methyl Lipophilicity Tuning

The +0.4 XLogP3 advantage of the target compound over the des-methyl analog 4-(benzo[b]thiophen-3-yl)thiazol-2-amine (XLogP3 3.3) provides medicinal chemists with a measurable lipophilicity increment without altering the hydrogen-bonding pharmacophore . This allows systematic SAR exploration of the methyl-lipophilicity axis—relevant for optimizing oral absorption or brain penetration—using a single scaffold family, rather than switching to structurally unrelated chemotypes with different off-target liability profiles .

Photochromic Diarylethene Material Precursor Synthesis

Investigators developing photoresponsive materials can employ the target compound as a precursor to unsymmetrical diarylethene photochromic switches, capitalizing on the documented ability of benzothiophene-thiazole hybrids to undergo reversible photocyclization with large absorption shifts upon UV/visible light irradiation . The 2-amino group offers a convenient synthetic handle for further functionalization (e.g., amide coupling, diazotization, or nucleophilic substitution), broadening the accessible chemical space for designing next-generation photochromic devices.

High-Fidelity Research Procurement with Defined Supplier Specifications

For laboratories requiring reproducible results, selecting the target compound with verified supplier specifications (95–97% purity, seven packaging size options from 100 mg to 10 g) reduces experimental variability compared to sourcing lower-purity or less granularly packaged alternatives . The Enamine-manufactured stock distributed by Fujifilm Wako includes batch-specific documentation, enabling quality control traceability that is essential for peer-reviewed publication or patent filing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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